molecular formula C4H5N3O2 B015529 6-Aminouracil CAS No. 873-83-6

6-Aminouracil

Cat. No. B015529
CAS RN: 873-83-6
M. Wt: 127.1 g/mol
InChI Key: LNDZXOWGUAIUBG-UHFFFAOYSA-N
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Description

6-Aminouracil is a chemical compound that finds significance in various scientific and industrial applications due to its unique chemical structure and properties. It belongs to the class of uracils, which are derivatives of pyrimidine, and is characterized by the presence of an amino group. This modification imparts distinctive chemical and physical properties to the compound, making it a subject of interest for research in fields such as organic synthesis, materials science, and potentially in pharmacology, despite the exclusion of direct drug-related information here.

Synthesis Analysis

The synthesis of 6-Aminouracil involves various chemical strategies, including classical condensation reactions and contemporary methods that emphasize efficiency and selectivity. While specific synthesis pathways for 6-Aminouracil itself are not directly outlined in the reviewed literature, the synthesis of similar uracil derivatives and amino-acid-related compounds involves innovative approaches such as catalytic reactions, green synthesis, and asymmetric synthesis methods to achieve desired selectivity and yield.

Molecular Structure Analysis

The molecular structure of 6-Aminouracil, characterized by its uracil backbone and the functional amino group, plays a critical role in its chemical behavior and interaction with other molecules. The presence of the amino group not only affects the molecule's electronic distribution but also its potential for forming hydrogen bonds and participating in further chemical modifications.

Chemical Reactions and Properties

6-Aminouracil engages in various chemical reactions, leveraging its amino group and uracil structure. These reactions include nucleophilic substitutions, condensation with aldehydes and ketones, and participation in cycloaddition reactions. Its properties, such as acidity, basicity, and reactivity with electrophiles and nucleophiles, are influenced by its unique structure.

Physical Properties Analysis

The physical properties of 6-Aminouracil, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are crucial for its handling and application in different scientific and industrial processes. The amino group contributes to its solubility in water and other polar solvents, making it versatile for various applications.

Chemical Properties Analysis

The chemical properties of 6-Aminouracil, including its reactivity towards various chemical reagents, stability under different conditions, and its ability to undergo specific chemical transformations, make it a valuable compound in synthetic chemistry and material science. Its compatibility with a range of reagents and conditions allows for its use in the synthesis of complex molecules and materials.

References (Sources)

Scientific Research Applications

properties

IUPAC Name

6-amino-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDZXOWGUAIUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061241
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Aminouracil

CAS RN

873-83-6
Record name 6-Aminouracil
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Record name 6-Aminouracil
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Record name 6-Aminouracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
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Record name 6-aminouracil
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Synthesis routes and methods

Procedure details

N-cyclopropyl, N′-propylurea (1) (14.2 g, 0.1 mole), cyanoacetic acid (9.35 g, 0.11 mole) and acetic anhydride (35 ml) were mixture together and heated at 80° C. for 2 h. The solvent was then removed under reduced pressure. The residue was dissolved in MeOH (30 ml) and 20% NaOH (10 ml) was added at 4° C. The mixture was stirred at 4° C. for 1 h and then at room temperature for another 20 min. The solvent was then removed under reduced pressure and the residue was purified by silica gel column chromatography as well as C-18 column chromatography to give pure 1-propyl, 3-cyclopropyl, 6-aminouracil (2) (5.23 g, 25%).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
9.35 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Yield
25%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,210
Citations
GM Ziarani, NH Nasab, N Lashgari - RSC advances, 2016 - pubs.rsc.org
… This review presents the advances in the use of 6-aminouracil as a starting material in the synthesis … There is a wide range of multicomponent reactions that include 6-aminouracil in the …
Number of citations: 56 0-pubs-rsc-org.brum.beds.ac.uk
JL Shim, R Niess, AD Broom - The Journal of Organic Chemistry, 1972 - ACS Publications
… at C-5 if an alkyl group is present on Nl of 6-aminouracil; in the absence of such a substituent … The reagent selected for theconversion of a series of 6-aminouracil derivatives (la-d) to the …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
Z Seferoğlu, N Ertan - Central European Journal of Chemistry, 2008 - Springer
… Abstract: In this study, a series of new 5-phenylazo-6-aminouracil dyes were prepared by … , p-carboxyaniline and aniline to 6-aminouracil. The prepared dyes were characterized by UV-…
MS Masoud, SA Abou El-Enein, ME Ayad… - Spectrochimica Acta Part …, 2004 - Elsevier
… )-6-aminouracil, assigned the keto structure, whereas in cases of 5-(phenyl, p-hydroxyphenyl and p-carboxyphenylazo)-6-aminouracil … 5-(phenylazo)-6-aminouracil and cobalt complex …
P Langen, G Etzold, D Bärwolff, B Preussel - Biochemical Pharmacology, 1967 - Elsevier
… No increase in effectiveness relative to uracif was observed with 6aminouracil. The reason for the increases in effectiveness induced by 6-aminosubstitution is still unknown. It might be …
KM Kim, GN Henderson, RF Frye, CD Galloway… - … of Chromatography B, 2009 - Elsevier
… identified 6-aminouracil as a product that results from a direct reaction of uric acid with nitric oxide [20]. Until now there are no published methods for the analyses of 6-aminouracil and …
G Brahmachari, B Banerjee - RSC Advances, 2015 - pubs.rsc.org
… formation of substituted bis(6-aminouracil-5-yl)methane entity. CAN as a Lewis acid activates aldehyde molecule (2) and thus facilitates a nucleophilic attack by 6-aminouracil (1) to the …
Number of citations: 40 0-pubs-rsc-org.brum.beds.ac.uk
VA Chebanov, VE Saraev, EA Gura… - Collection of …, 2005 - cccc.uochb.cas.cz
… were synthesized by the reaction of 6-aminouracil (1) and 2-thio-6-aminouracil (2) with chalcones. … of α,β-unsaturated ketones with 6-aminouracil derivatives in glacial acetic acid were …
Number of citations: 17 cccc.uochb.cas.cz
AS Gaballa, SM Teleb, MS Asker, E Yalcin… - Journal of …, 2011 - Taylor & Francis
… This work deals with the preparation and investigation of 5-phenylazo-6-aminouracil complexes with vanadyl ions. We investigate the effect of different derivatives (electron-donating …
MS Masoud, SA Abou El-Enein, AM Ramadan… - Journal of Analytical and …, 2008 - Elsevier
… )-6-aminouracil and cobalt complex derived from 5-(p-carboxy-phenylazo)-6-aminouracil were … -6-aminouracil compounds to throw more light on the solid-state reactions present. …

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